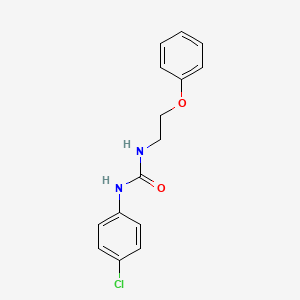
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol
Descripción general
Descripción
1-(9H-Carbazol-9-yl)-3-(dipropylamino)propan-2-ol, also known as CDPP, is a synthetic compound that has recently been studied for its potential applications in the scientific research field. CDPP is a derivative of the carbazole family, which is a group of nitrogen-containing heterocyclic compounds. CDPP is an important intermediate in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antineoplastic agents. CDPP has been investigated for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its potential applications in scientific research. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has also been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been investigated for its potential use in the treatment of Alzheimer’s disease, as well as its potential use as an antidepressant. In addition, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its potential use in the treatment of Parkinson’s disease, as well as its potential use as an anticonvulsant.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not fully understood, however, it is believed to act as an inhibitor of both MAO and AChE. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is thought to act as an inhibitor of MAO by binding to the active site of the enzyme and preventing the breakdown of neurotransmitters such as serotonin and dopamine. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is also thought to act as an inhibitor of AChE by binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been studied for its biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has been found to be a potent inhibitor of MAO and AChE, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to an antidepressant effect, as well as an increase in energy levels and improved mood. 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has also been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which can lead to an increase in the levels of the neurotransmitter acetylcholine. This can lead to an improved cognitive function, as well as improved memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol has several advantages and limitations for use in laboratory experiments. One advantage of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is that it is a potent inhibitor of MAO and AChE, which can be useful for studying the effects of neurotransmitters such as serotonin and dopamine. In addition, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. However, 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not very stable and can degrade over time.
Direcciones Futuras
There are several potential future directions for research involving 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol. One potential future direction is to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol as an antidepressant or anticonvulsant. In addition, further research could be conducted to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol in the treatment of Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to investigate the potential use of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol as an inhibitor of other enzymes, such as phospholipase A2 and cyclooxygenase.
Métodos De Síntesis
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol can be synthesized using a number of different methods, including the use of a Wittig reaction, a condensation reaction, and a nucleophilic substitution reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form a new carbon-carbon bond. The condensation reaction involves the reaction of two molecules with a nucleophilic agent, such as an alcohol, to form an ester. The nucleophilic substitution reaction involves the reaction of an alkyl halide with a nucleophilic agent, such as a base, to form a new bond. All of these reactions can be used to synthesize 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(dipropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-12,17,24H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQTENZBXONEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239951 | |
| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol | |
CAS RN |
253449-05-7 | |
| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate](/img/structure/B6574095.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6574111.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B6574118.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate](/img/structure/B6574125.png)
![2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6574131.png)
![1,3-dimethyl-7-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6574138.png)